N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

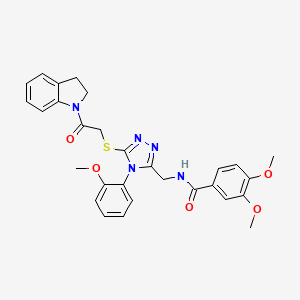

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methyl group bearing a 3,4-dimethoxybenzamide substituent.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O5S/c1-37-23-11-7-6-10-22(23)34-26(17-30-28(36)20-12-13-24(38-2)25(16-20)39-3)31-32-29(34)40-18-27(35)33-15-14-19-8-4-5-9-21(19)33/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUAQYTWCNUQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Indole moiety : Known for its role in various biological activities.

- Triazole ring : Associated with antimicrobial and anticancer properties.

- Sulfonamide group : Enhances the compound's biological efficacy.

The molecular formula is C23H24N4O4S, with a molecular weight of 432.5 g/mol. Its structural features suggest that it may interact with multiple biological targets, leading to its potential therapeutic effects.

Biological Activity Overview

This compound exhibits significant biological activities including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings suggest:

-

Enzyme Inhibition : The compound may inhibit enzymes such as COX-II, which is involved in inflammation and pain pathways.

Enzyme Target Inhibition Type IC50 (μM) COX-II Competitive 0.52 - Cellular Interactions : Binding studies have indicated that the compound interacts with cellular receptors and proteins that regulate growth and apoptosis.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various contexts:

-

Antimicrobial Studies :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

-

Anticancer Research :

- In vitro assays revealed that treatment with the compound led to a reduction in cell viability in several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity at low concentrations.

-

Inflammation Models :

- In vivo studies using animal models of inflammation showed a reduction in paw edema following administration of the compound, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Aryltriazoles | Triazole ring | Antimicrobial & Anticancer |

| Indole-based Sulfonamides | Indole moiety | Anticancer |

| Triazole Derivatives with Morpholine | Morpholine ring | Antimicrobial |

The unique combination of functional groups in this compound may provide enhanced efficacy compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide can be contextualized against related compounds in the following categories:

Triazole-Thione Derivatives with Sulfonyl Phenyl Substituents

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] (X = H, Cl, Br) share the 1,2,4-triazole core but differ in substituents. Key distinctions include:

- Tautomerism : Unlike the target compound, [7–9] exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Indole-Containing Triazole Derivatives

- C23H22N6O2S2: This compound features a 1,2,4-triazole-thioether linked to a 2-methylindole group. While structurally analogous to the target compound, it lacks the 3,4-dimethoxybenzamide moiety and instead incorporates a dimethylaminophenyl group, which may alter solubility and receptor binding .

- Biological Activity : Indole-triazole hybrids often exhibit enhanced antimicrobial and anticancer activities due to synergistic effects between the indole and triazole moieties .

Thiazolidinone-Triazole Hybrids

Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide incorporate thiazolidinone rings instead of indole. These derivatives typically show higher polarity and hydrogen-bonding capacity, influencing their pharmacokinetic profiles .

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for S-alkylated triazoles (e.g., reflux with α-halogenated ketones in basic media), as seen in [10–15] .

- Spectroscopic Validation : IR and NMR data for similar compounds confirm functional groups (e.g., absence of C=O at 1663–1682 cm⁻¹ in triazole-thiones ).

- Biological Performance: Indole-triazole hybrids (e.g., C23H22N6O2S2) demonstrate superior antimicrobial activity compared to non-indole analogs, suggesting the target compound may share this trait .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to maximize yield and purity?

The synthesis involves:

- Triazole ring formation : Cyclization of thiourea intermediates with hydrazine derivatives under reflux in ethanol or DMF .

- Coupling reactions : Amide bond formation between the triazole core and indolin-1-yl-2-oxoethylthio groups using coupling agents like EDCI/HOBt in dichloromethane .

- Functionalization : Introduction of methoxybenzamide groups via nucleophilic substitution (e.g., Cs₂CO₃ in DMSO at 60°C) .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature control : Reflux conditions (80–100°C) for cyclization steps improve reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Key techniques :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), triazole protons (δ 8.1–8.3 ppm), and indoline aromatic signals (δ 6.8–7.4 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 593.2) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and S–S bonds (~500 cm⁻¹) .

Q. Resolving ambiguities :

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in the triazole and benzamide regions .

- X-ray crystallography : Resolve conformational isomerism in the indoline moiety .

Q. What functional groups in this compound are most reactive, and how do they influence purification and stability during storage?

Reactive groups :

- Thioether (–S–) : Prone to oxidation; requires inert atmosphere (N₂/Ar) during synthesis .

- Amide bonds : Susceptible to hydrolysis under acidic/basic conditions; avoid aqueous workup at extreme pH .

Q. Purification challenges :

- Hydrophobic interactions : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

- Storage : Lyophilize and store at –20°C under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophores responsible for its reported anticancer activity?

Methodology :

- Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with halogens or electron-withdrawing groups) .

- Biological assays :

- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition: Test IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to ATP-binding pockets .

Q. Key findings :

- The indolin-1-yl group enhances kinase inhibition, while methoxybenzamide improves solubility .

Q. What experimental strategies can address discrepancies in reported biological activity data across studies?

Root causes of discrepancies :

- Purity variability : Validate compound integrity via LC-MS before assays .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .

Q. Resolution approaches :

- Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

- Orthogonal assays : Confirm antiproliferative activity via clonogenic assays alongside MTT .

Q. How does this compound interact with biological targets at the molecular level, and what assays validate these interactions?

Proposed mechanisms :

- Kinase inhibition : Competes with ATP binding in tyrosine kinases (e.g., Abl1), confirmed via radioactive ATP-Glo assays .

- DNA intercalation : Ethidium bromide displacement assays show moderate DNA binding (Kd ~10 µM) .

Q. Validation techniques :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified kinases .

- CRISPR knockouts : Ablate target genes (e.g., EGFR) to confirm on-target effects in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.